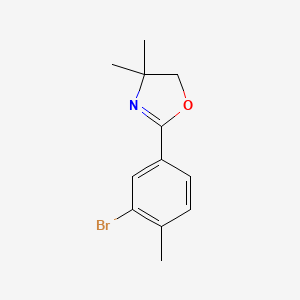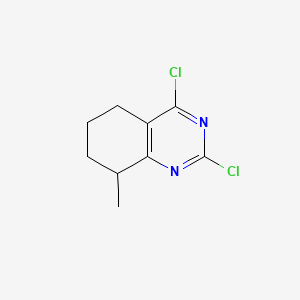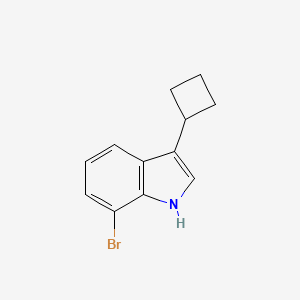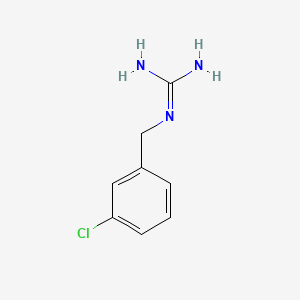
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- is a complex organic compound with the molecular formula C16H19NO. . This compound is characterized by the presence of two phenylmethyl (benzyl) groups attached to an amino group, which is further connected to an ethanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- typically involves the reaction of ethanolamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethanolamine is replaced by the benzyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzophenone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The pathways involved may include electron transfer, redox reactions, and molecular recognition .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(phenylmethyl)amino]-: This compound has a similar structure but with only one benzyl group attached to the amino group.
Ethanol, 2-[methyl(phenylmethyl)amino]-: This compound has a methyl group in addition to the benzyl group attached to the amino group.
Uniqueness
Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and interaction with other molecules. This structural feature makes it distinct from other similar compounds and can lead to different chemical and biological properties .
Properties
CAS No. |
54119-36-7 |
|---|---|
Molecular Formula |
C25H30N2O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol |
InChI |
InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2 |
InChI Key |
WKFRZSASQDYJIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
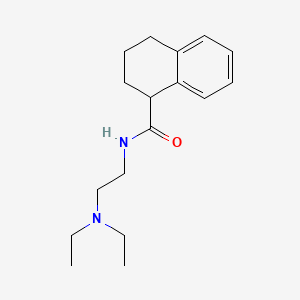
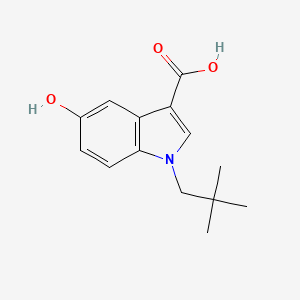
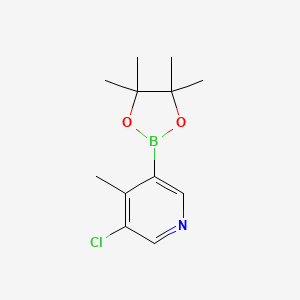
![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

